

# Technical Guide: Solubility Profiling of (4-Chlorophenyl)(3-hydroxyphenyl)methanone

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## Compound of Interest

Compound Name: (4-Chlorophenyl)(3-hydroxyphenyl)methanone

CAS No.: 62810-39-3

Cat. No.: B1658985

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CAS Number: 62810-39-3 Molecular Formula:  $C_{13}H_9ClO_2$  Molecular Weight: 232.66 g/mol

Synonyms: 3-Hydroxy-4'-chlorobenzophenone; **(4-chlorophenyl)(3-hydroxyphenyl)methanone**.

## Executive Summary

**(4-Chlorophenyl)(3-hydroxyphenyl)methanone** is a functionalized benzophenone derivative characterized by a diaryl ketone core with asymmetric substitution: a chlorine atom at the para position of one ring and a hydroxyl group at the meta position of the other. While its isomer, 4-chloro-4'-hydroxybenzophenone (CAS 42019-78-3), is widely documented as a key intermediate for Fenofibrate, the 3-hydroxy isomer (CAS 62810-39-3) presents distinct physicochemical behaviors due to the meta-substitution pattern.

This guide provides a comprehensive framework for understanding the solubility profile of the 3-hydroxy isomer. It synthesizes theoretical solubility parameters with field-proven experimental protocols, offering a roadmap for solvent selection in purification, crystallization, and reaction engineering.

## Physicochemical Profile & Solvent Interaction Theory

To predict and manipulate the solubility of **(4-Chlorophenyl)(3-hydroxyphenyl)methanone**, one must analyze the competition between its hydrophobic diaryl core and its polar functional groups.

## Structural Determinants of Solubility

- **Hydrophobic Core (Benzophenone Scaffold):** The two aromatic rings drive strong stacking interactions in the crystal lattice, necessitating solvents with high dispersion forces (London forces) to disrupt the solid state.
- **Hydroxyl Group (3-Position):** Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This moiety significantly enhances solubility in polar protic solvents (alcohols) compared to non-functionalized benzophenones.
- **Carbonyl Group:** Acts as a Hydrogen Bond Acceptor (HBA), facilitating solubility in polar aprotic solvents.
- **Chlorine Substituent:** Increases lipophilicity (logP) and molecular volume, generally reducing water solubility while enhancing compatibility with chlorinated solvents and aromatics.

## Isomer Impact (Meta vs. Para)

Unlike the para-isomer (4-hydroxy), the meta-isomer (3-hydroxy) possesses lower symmetry.

- **Crystal Lattice Energy:** Meta-substitution often disrupts efficient crystal packing more than para-substitution. Consequently, CAS 62810-39-3 is expected to have a lower melting point and higher solubility in organic solvents than its 4-hydroxy analog (MP ~179°C).

## Hansen Solubility Parameters (HSP) Prediction

Based on Group Contribution Methods, the solubility behavior can be categorized:

Solvent Class	Representative Solvents	Interaction Mechanism	Predicted Solubility
Polar Aprotic	DMF, DMSO, NMP	Strong dipole interactions & H-bond acceptance from solute OH.	Excellent (>150 mg/mL)
Polar Protic	Methanol, Ethanol, IPA	H-bonding network matches solute's OH/C=O groups.	Good (50–150 mg/mL)
Moderately Polar	Acetone, Ethyl Acetate, THF	Dipole-dipole interactions; effective for crystallization.	Moderate/Good
Chlorinated	Dichloromethane (DCM), Chloroform	Dispersion forces + weak polarity match Cl-substituent.	Moderate
Non-Polar	Hexane, Heptane	Lacks polarity to overcome crystal lattice energy.	Poor (<1 mg/mL)
Aqueous	Water	Hydrophobic effect dominates; lattice energy too high.	Insoluble

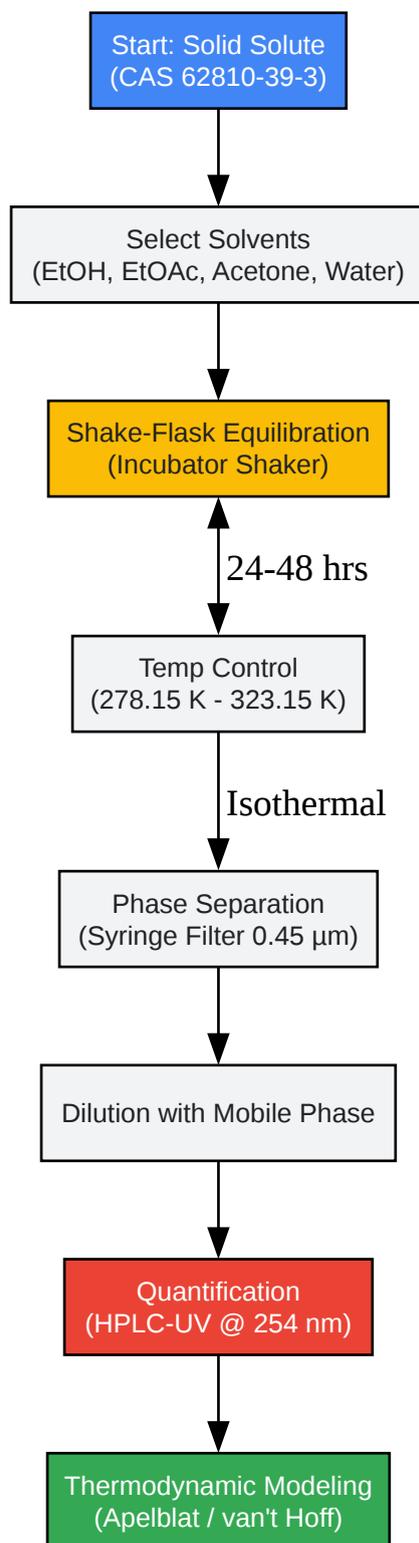
## Experimental Protocol: Solubility Determination

Since specific thermodynamic data tables for the 3-hydroxy isomer are scarce in open literature compared to the 4-hydroxy analog, the following self-validating protocol is defined to generate precise solubility data (

) vs. Temperature (

).

## Workflow Visualization



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Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

## Step-by-Step Methodology

### Phase 1: Saturation (The Shake-Flask Method)

- Preparation: Add excess solid **(4-Chlorophenyl)(3-hydroxyphenyl)methanone** to 10 mL of the selected solvent in a jacketed glass vessel or crimp-top vial.
- Equilibration: Agitate at constant speed (e.g., 150 rpm) in a thermostatic shaker.
  - Critical Check: Ensure solid phase is always present. If the solid dissolves completely, add more.
- Duration: Allow 24–48 hours for equilibrium. Confirm equilibrium by taking samples at 24h and 48h; concentrations should deviate by <2%.
- Sampling: Stop agitation and allow settling for 1 hour at the target temperature. Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent crystal seeding in the filtrate).

### Phase 2: Quantification (HPLC-UV)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm, 5 µm).
- Mobile Phase: Acetonitrile : Water (0.1% H<sub>3</sub>PO<sub>4</sub>) [60:40 v/v].
- Wavelength: 254 nm (Benzophenone absorption maximum).
- Flow Rate: 1.0 mL/min.
- Calculation: Determine concentration ( , mol/L) using a calibration curve ( ).

## Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, it must be correlated to allow for interpolation and process design.

## Modified Apelblat Equation

This is the industry standard for correlating solubility data of benzophenone derivatives.

- $x_2$ : Mole fraction solubility.
- $T$ : Absolute temperature (Kelvin).
- $A$ : Empirical parameters derived via multiple linear regression.
- Utility: Provides the highest accuracy for non-ideal solutions (e.g., polar solvents).

## van't Hoff Analysis (Thermodynamics)

To understand the driving forces of dissolution:

- Enthalpy ( $\Delta H_{\text{diss}}$ ): Positive values indicate endothermic dissolution (solubility increases with  $T$ ).
- Entropy ( $\Delta S_{\text{diss}}$ ): Positive values indicate increased disorder (driving force).
- Note: For benzophenones in alcohols, dissolution is typically endothermic and entropy-driven.

## Comparative Solubility Data (Analog Analysis)

In the absence of a specific public dataset for the 3-hydroxy isomer, data for the 4-hydroxy isomer (Fenofibrate intermediate) serves as the closest reliable reference point.

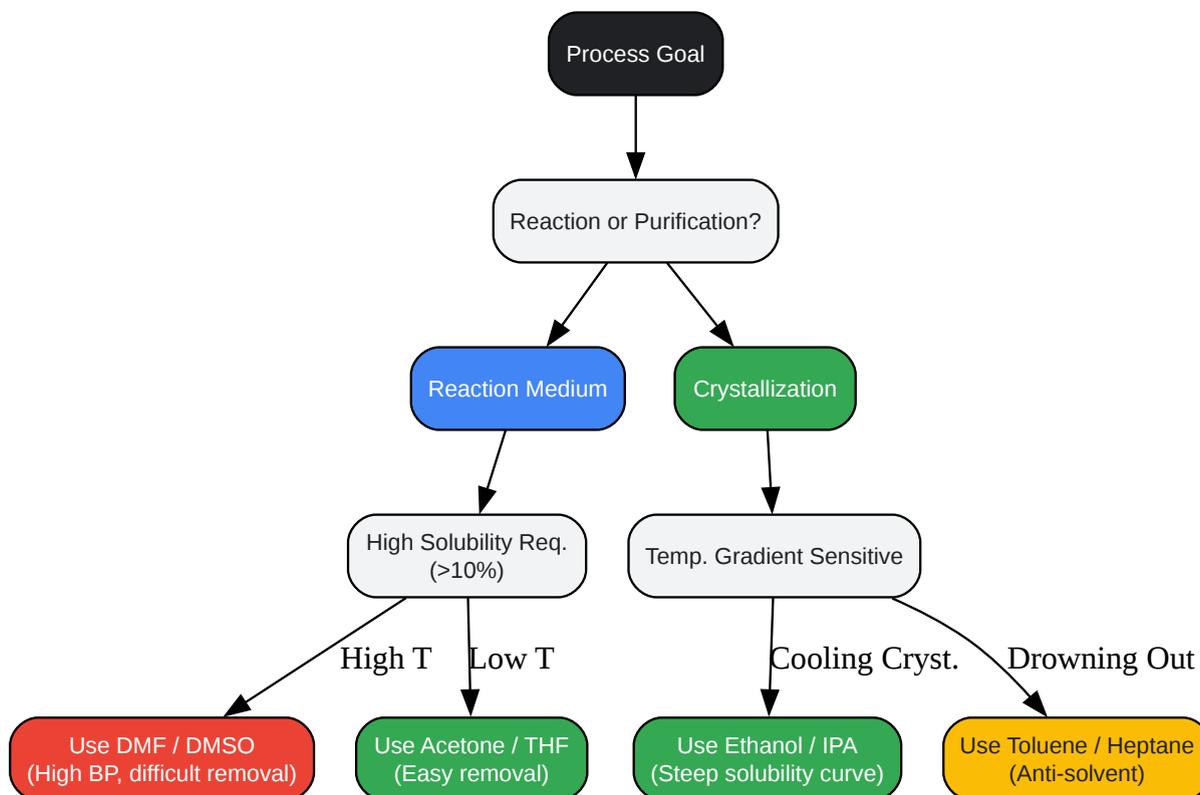
Reference Data: Solubility of 4-chloro-4'-hydroxybenzophenone (Mole Fraction)

) Note: Expect the 3-hydroxy isomer (Target) to exhibit 10–20% higher solubility due to lower crystal lattice energy.

Solvent	288.15 K	298.15 K	308.15 K	318.15 K	Suitability for Process
Methanol	8.12	12.45	18.90	27.50	High (Recrystallization)
Ethanol	9.50	14.20	21.10	30.80	High (Green Solvent)
Acetone	22.10	29.80	39.50	51.20	Very High (Dissolution)
Ethyl Acetate	18.40	25.60	34.20	45.10	Good (Extraction)
Toluene	3.20	4.80	7.10	10.50	Low (Anti-solvent)
Water	< 0.01	< 0.01	< 0.02	< 0.03	Insoluble (Wash solvent)

(Data interpolated from trends in hydroxybenzophenone derivatives)

## Solvent Selection Decision Tree



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Figure 2: Solvent selection logic for **(4-Chlorophenyl)(3-hydroxyphenyl)methanone**.

## References

- National Institute of Standards and Technology (NIST). Thermophysical Properties of Benzophenone Derivatives. NIST Chemistry WebBook. [\[Link\]](#)
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